molecular formula C19H21ClN2O3 B2568916 1-((1R,5S)-8-(2-(2-chlorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060473-76-7

1-((1R,5S)-8-(2-(2-chlorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2568916
CAS No.: 2060473-76-7
M. Wt: 360.84
InChI Key: SQFNVKJBNSZGCZ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 2060473-76-7, has a molecular formula of C19H21ClN2O3 and a molecular weight of 360.84. It is structurally similar to [(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-chloroacetate .


Molecular Structure Analysis

The structure of similar compounds exhibits intermolecular hydrogen bonds of the type O‒H…O. The methyl group and chlorophenyl group are located in the cis configuration. The conformation is stabilized by weak intermolecular C‒H… O interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.84. Similar compounds have a molecular weight of 218.70 g/mol .

Scientific Research Applications

Stereoselective Conversion and Potential as Substance P Antagonist

Researchers have explored the stereoselective conversion of specific bicyclic compounds into piperidinecarboxamides and methanamines. These compounds show promise as potential Substance P antagonists, which could play a role in developing treatments for conditions mediated by this neuropeptide. A detailed NMR study on one such octahydro-2H-pyrido[1,2-a]pyrazine analogue highlights the existence of a temperature and solvent-dependent equilibrium mixture of different invertomers, contributing to the understanding of their conformational dynamics and potential biological activity (Rogiers et al., 2001).

Structural Characterization

The structural elucidation of derivatives related to this compound, such as "(1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane," further contributes to our understanding of their conformational properties. These insights are crucial for rational drug design, allowing for the optimization of the compounds' biological activity by understanding their three-dimensional structure (Yang et al., 2008).

Electron Transport Layer for Polymer Solar Cells

The compound's derivative, incorporating the diketopyrrolopyrrole backbone, has been synthesized for use as an electron transport layer in polymer solar cells. This application demonstrates the versatility of the compound's derivatives, extending beyond pharmaceutical uses to include materials science and renewable energy technologies. The novel conjugated polyelectrolyte shows high conductivity and electron mobility, enhancing the power conversion efficiency of the devices (Hu et al., 2015).

Antimicrobial Properties

Research into pyrrolidine-2,5-dione derivatives fused to different backbones has identified compounds with moderate antimicrobial activities against selected bacterial and fungal species. These findings open the door to further investigations into the antimicrobial potential of such compounds, which could lead to new treatments for infectious diseases (Fondjo et al., 2021).

Chemotherapeutic Agents

The synthesis of novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, has been explored for their antimicrobial activities, highlighting the potential of these compounds as chemotherapeutic agents. Such research underscores the broad applicability of this compound's derivatives in developing new treatments for various conditions (Jain et al., 2006).

Properties

IUPAC Name

1-[8-[2-(2-chlorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c20-16-4-2-1-3-12(16)9-19(25)21-13-5-6-14(21)11-15(10-13)22-17(23)7-8-18(22)24/h1-4,13-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFNVKJBNSZGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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